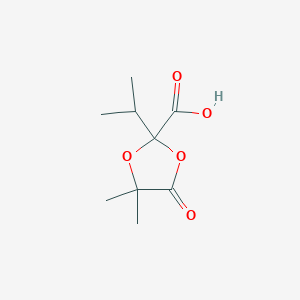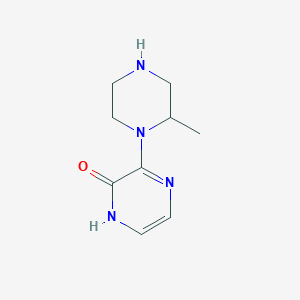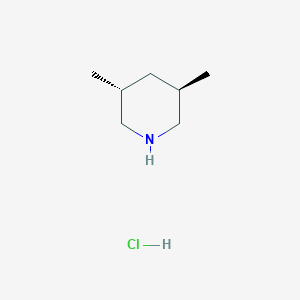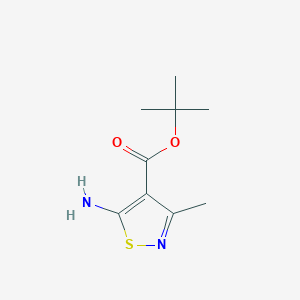
2-Amino-1-(3-methyl-1,2-thiazol-5-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(3-methyl-1,2-thiazol-5-yl)ethan-1-one is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-methyl-1,2-thiazol-5-yl)ethan-1-one typically involves the condensation of thiourea with an alpha-halo ketone. This reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst . Another method involves the nucleophilic addition reaction of a thiazole derivative with various substituted isocyanates or isothiocyanates in the presence of a base like sodium hydroxide .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve large-scale synthesis using similar condensation reactions. The choice of solvents, catalysts, and reaction conditions can vary depending on the specific requirements of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-1-(3-methyl-1,2-thiazol-5-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The amino group and the thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Applications De Recherche Scientifique
2-Amino-1-(3-methyl-1,2-thiazol-5-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Thiazole derivatives are known for their antimicrobial and anticancer properties.
Medicine: This compound is investigated for its potential use in developing new drugs for various diseases.
Industry: Thiazole derivatives are used in the production of dyes, pesticides, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-1-(3-methyl-1,2-thiazol-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, leading to the activation or inhibition of biochemical pathways . This interaction can result in various biological effects, such as antimicrobial or anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- 2-Aminothiazole
- 2-Methylthiazole
- 4-Methylthiazole
Uniqueness
2-Amino-1-(3-methyl-1,2-thiazol-5-yl)ethan-1-one is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity. The presence of the amino group and the methyl group on the thiazole ring can enhance its interaction with biological targets, making it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C6H8N2OS |
|---|---|
Poids moléculaire |
156.21 g/mol |
Nom IUPAC |
2-amino-1-(3-methyl-1,2-thiazol-5-yl)ethanone |
InChI |
InChI=1S/C6H8N2OS/c1-4-2-6(10-8-4)5(9)3-7/h2H,3,7H2,1H3 |
Clé InChI |
HABPVBKNONHEJV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NSC(=C1)C(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 5-(propan-2-YL)-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13164352.png)





![5-Phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B13164391.png)




